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3-(4-Methylthiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₈O₂S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. The compound features a thiophene ring substituted with a methyl group and an acrylic acid moiety, making it a versatile building block in organic synthesis. Its unique structure imparts specific electronic properties, enhancing its utility in various applications, particularly in organic electronics and pharmaceuticals .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Varies based on substrate |
| Reduction | Palladium on carbon | Catalytic hydrogenation |
| Substitution | Bromine, chlorinating agents | Controlled electrophilic conditions |
Research indicates that 3-(4-Methylthiophen-2-yl)prop-2-enoic acid exhibits potential biological activities. Its derivatives have been studied for antimicrobial and anticancer properties. Specifically, it interacts with voltage-gated sodium and calcium channels as well as the GABA transporter, leading to anticonvulsant and antinociceptive effects. These interactions suggest its potential utility in drug development for conditions requiring anti-inflammatory and analgesic treatments .
The synthesis of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid typically involves condensation reactions. One common method is the Knoevenagel condensation, where 4-methylthiophene-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine. This method allows for the formation of the compound efficiently while minimizing by-products. In industrial settings, continuous flow reactors may be employed to optimize production quality and yield .
3-(4-Methylthiophen-2-yl)prop-2-enoic acid finds applications across various fields:
Studies on the interactions of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid reveal its mechanism of action primarily involves inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels. This inhibition leads to various cellular effects that could be beneficial in treating neurological disorders. Further research is ongoing to elucidate its full range of biological activities and therapeutic potentials .
Several compounds share structural similarities with 3-(4-Methylthiophen-2-yl)prop-2-enoic acid:
3-(4-Methylthiophen-2-yl)prop-2-enoic acid is distinguished by its specific substitution pattern on the thiophene ring, which imparts unique electronic properties that enhance its value in synthesizing organic semiconductors and advanced materials compared to other similar compounds .
The synthesis of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid represents a significant challenge in heterocyclic chemistry, requiring precise methodological approaches to achieve optimal yields and purity . This thiophene-containing cinnamic acid derivative has garnered attention due to its structural complexity and potential applications in pharmaceutical and materials science [2]. The development of efficient synthetic routes has focused primarily on three main approaches: Knoevenagel condensation reactions, halogenation-based pathways, and large-scale production methodologies [3].
The Knoevenagel condensation represents the most widely employed methodology for synthesizing 3-(4-Methylthiophen-2-yl)prop-2-enoic acid, involving the condensation of 4-methylthiophene-2-carbaldehyde with malonic acid or its derivatives [4]. This approach offers excellent regioselectivity and typically proceeds under mild reaction conditions, making it suitable for both laboratory and industrial applications [3]. The reaction mechanism involves the formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration to yield the desired α,β-unsaturated carboxylic acid [4].
Research has demonstrated that the choice of starting materials significantly influences the reaction outcome, with 4-methylthiophene-2-carbaldehyde serving as the optimal aldehyde component due to its enhanced electrophilic character compared to unsubstituted thiophene derivatives . The presence of the methyl substituent at the 4-position activates the thiophene ring toward electrophilic substitution while maintaining sufficient stability during the condensation process [5].
Extensive research has revealed that solvent selection plays a crucial role in determining both reaction rate and product yield in Knoevenagel condensations [6] [7]. Binary solvent mixtures, particularly ethanol-water combinations, have emerged as highly effective media for these transformations [6] [8]. The optimal ethanol-water ratio of 3:7 volume-to-volume provides unique solvation properties that facilitate uncatalyzed Knoevenagel reactions while enabling easy product isolation through precipitation [6].
Table 1: Knoevenagel Condensation Optimization Parameters
| Solvent System | Temperature (°C) | Reaction Time | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ethanol/Water (3:7 v/v) | 75 | 1-60 min | Uncatalyzed | 55-100 |
| Methanol | Room temperature | 4-6 hours | Piperidine | 80-95 |
| Ethanol 95% | Room temperature | 30 min | Basic conditions | 85-95 |
| Water | 60 | 60 min | Base required | 70-90 |
| THF | Room temperature | 2160 min | Base required | 60-80 |
| Toluene | Reflux | 2880 min | Lewis acid | 40-70 |
| Solvent-free | Room temperature | 25 min | MOF catalysts | 90-100 |
| Deep Eutectic Solvents | Room temperature | 5-10 min | Imidazole-based | 85-98 |
The ethanol-water binary mixture exhibits superior performance due to enhanced solvation power resulting from hydrogen-bonded molecular clusters and reduced dielectric constant compared to pure solvents [6] [8]. This medium facilitates the formation of stabilized intermediates while promoting efficient elimination reactions leading to the final product [8].
Catalytic optimization studies have identified several effective catalyst systems for promoting Knoevenagel condensations [9] [10]. Metal-organic frameworks containing amino-functional groups demonstrate exceptional activity, with ethylenediamine-modified copper-based frameworks achieving complete conversion within five minutes at room temperature [9]. The bifunctional nature of these catalysts provides both Lewis acid sites for aldehyde activation and basic sites for methylene compound deprotonation [9].
Piperidine remains the most widely used homogeneous catalyst for Knoevenagel condensations, operating through a mechanism involving iminium ion formation and subsequent enolate condensation [11]. The optimal piperidine loading typically ranges from 5 to 10 mole percent, providing excellent yields while minimizing catalyst consumption [10]. Alternative basic catalysts include tertiary amines, alkali metal carbonates, and various heterogeneous base systems [5].
Deep eutectic solvents have emerged as promising green alternatives for Knoevenagel condensations, with imidazole-para-toluenesulfonic acid systems achieving excellent yields under solvent-free conditions [12]. These halogen-free systems offer advantages including recyclability, low toxicity, and enhanced reaction rates compared to conventional organic solvents [12].
Ultrasound-assisted synthesis has revolutionized Knoevenagel condensation methodology by significantly reducing reaction times while improving product yields [13]. The application of ultrasonic irradiation creates cavitation effects that enhance mass transfer and promote intimate mixing of reactants, leading to accelerated reaction kinetics [13]. Power levels between 200-300 watts provide optimal conditions for most thiophene-containing substrates, with irradiation times ranging from 5 to 45 minutes depending on substrate reactivity [13].
Table 2: Ultrasound-Assisted Knoevenagel Condensation Parameters
| Substrate | Active Methylene Compound | Ultrasound Power (W) | Irradiation Time (min) | Solvent | Yield Enhancement (%) |
|---|---|---|---|---|---|
| Aromatic aldehydes | Malononitrile | 200-300 | 5-30 | Ethanol | 15-25 |
| Heteroaromatic aldehydes | Malonic acid | 200-300 | 10-45 | Water | 20-30 |
| Thiophene-2-carbaldehyde | Ethyl acetoacetate | 250 | 15-60 | Ethanol/Water | 25-35 |
| Substituted benzaldehydes | Cyanoacetic acid | 200-300 | 5-30 | DMF | 15-20 |
| 4-Methylthiophene-2-carbaldehyde | Malonic acid | 250-300 | 20-40 | Ethanol | 20-30 |
The use of heterogeneous nanocatalysts in combination with ultrasonic irradiation has proven particularly effective for thiophene derivative synthesis [13]. Polyaniline-alpha-iron oxide nanocatalysts demonstrate excellent activity under ultrasonic conditions, providing both enhanced reaction rates and simplified product isolation through magnetic separation [13]. These systems typically achieve 15-35% yield improvements compared to conventional heating methods while reducing reaction times by factors of 10-50 [13].
Mechanistic studies indicate that ultrasonic activation promotes the formation of highly reactive intermediates through enhanced molecular collisions and temporary high-energy states created during cavitation bubble collapse [13]. This effect is particularly pronounced for heterocyclic substrates like 4-methylthiophene-2-carbaldehyde, where the sulfur heteroatom can participate in additional stabilizing interactions during the transition state [14].
Halogenation-based synthetic routes offer valuable alternatives to direct condensation methods, particularly for accessing substituted thiophene derivatives that serve as intermediates in the synthesis of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid [15] [16]. These approaches typically involve selective halogenation of methylthiophene precursors followed by metal-catalyzed coupling reactions or nucleophilic substitution processes [17] [18].
The halogenation of thiophene derivatives proceeds with remarkable facility due to the electron-rich nature of the thiophene ring [15]. Electrophilic halogenation typically occurs preferentially at the 2-position (alpha to sulfur), with reaction rates approximately 10^8 times faster than benzene under comparable conditions [15]. For 4-methylthiophene substrates, halogenation can be directed to specific positions through careful selection of reaction conditions and halogenating agents [19].
Table 3: Halogenation Reaction Conditions for Thiophene Derivatives
| Thiophene Substrate | Halogenating Agent | Temperature (°C) | Reaction Time | Major Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Methylthiophene | Br2/AcOH | 25 | 30 min - 2 h | 2-Bromo-4-methylthiophene | 75-85 |
| 3-Methylthiophene | Cl2/CCl4 | 0-25 | 1-4 h | 3-Chloro-2-methylthiophene | 80-90 |
| 4-Methylthiophene | I2/HIO3 | 40-60 | 2-6 h | 4-Iodo-3-methylthiophene | 65-75 |
| Thiophene-2-carboxylic acid | NBS/DMF | Room temperature | 30 min - 1 h | Halogenated derivatives | 70-95 |
| 2,5-Dimethylthiophene | Br2/CH2Cl2 | 0-10 | 1-3 h | 2,5-Dibromo-3-methylthiophene | 80-88 |
Bromination reactions using molecular bromine in acetic acid provide excellent regioselectivity for 2-position substitution, yielding bromine-containing intermediates suitable for subsequent cross-coupling reactions [19]. The use of N-bromosuccinimide in dimethylformamide offers enhanced control over reaction selectivity, particularly for substrates containing multiple reactive positions [16].
Green halogenation methodologies have been developed using environmentally benign conditions, including the use of sodium halides with copper sulfate pentahydrate in ethanol [17]. These systems enable the incorporation of chlorine, bromine, or iodine substituents using table salt and other readily available inorganic reagents [17]. The method demonstrates excellent functional group tolerance and provides high yields of halogenated products suitable for further elaboration [17].
Metal-catalyzed carbonylation of halogenated thiophene intermediates represents a powerful approach for introducing carboxylic acid functionality [16]. Palladium-catalyzed carbonylation under carbon monoxide pressure converts brominated thiophene derivatives to the corresponding carboxylic acids with excellent efficiency [16]. This methodology has been successfully demonstrated on multi-kilogram scale, indicating its suitability for large-scale applications [16].
The development of scalable synthetic methodologies for 3-(4-Methylthiophen-2-yl)prop-2-enoic acid requires careful optimization of reaction parameters to ensure consistent quality while minimizing production costs [20]. Industrial synthesis typically employs continuous flow processes that offer advantages including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation compared to traditional batch methods [21].
Table 4: Large-Scale Production Parameters for Thiophene Derivatives
| Production Scale | Reactor Volume | Temperature (°C) | Pressure (atm) | Residence Time | Yield (%) |
|---|---|---|---|---|---|
| Laboratory (g) | 0.1-2 L | 60-120 | 1-2 | 2-8 h | 85-92 |
| Pilot Plant (kg) | 50-500 L | 80-150 | 2-5 | 4-12 h | 88-94 |
| Industrial Batch (tonnes) | 1000-5000 L | 100-180 | 3-8 | 6-24 h | 90-95 |
| Continuous Process (tonnes/day) | 500-2000 L | 120-200 | 5-15 | 0.5-2 h | 92-96 |
| Microreactor (g/h) | 1-10 mL | 150-250 | 10-30 | 5-30 min | 94-98 |
Continuous flow reactors demonstrate superior performance for thiophene derivative synthesis, achieving yields of 92-96% while reducing residence times to 0.5-2 hours [21]. The enhanced heat transfer characteristics of tubular reactors enable precise temperature control, minimizing side reaction formation and improving product selectivity [21]. Flow systems also facilitate real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality across extended production runs [22].
Microreactor technology represents the frontier of process intensification for thiophene synthesis, offering exceptional yields of 94-98% with residence times of only 5-30 minutes [23]. These systems provide precise control over reaction conditions through enhanced mixing and heat transfer, enabling the use of more aggressive reaction conditions while maintaining high selectivity [23]. The small reactor volumes also enhance safety by minimizing the inventory of hazardous materials [23].
Effective purification methodologies are essential for obtaining 3-(4-Methylthiophen-2-yl)prop-2-enoic acid in the high purity required for pharmaceutical and specialty chemical applications [24]. Industrial purification strategies must balance purity requirements with economic considerations, favoring methods that offer high recovery rates and minimal solvent consumption [24].
Table 5: Industrial Purification Strategies for Thiophene Derivatives
| Purification Method | Application | Purity Achieved (%) | Recovery (%) | Cost Factor | Scalability |
|---|---|---|---|---|---|
| Fractional Distillation | Volatile thiophene derivatives | 95-99 | 85-95 | Low | Excellent |
| Recrystallization | Solid derivatives | 92-98 | 80-90 | Low | Good |
| Column Chromatography | Complex mixtures | 98-99.5 | 75-85 | Medium | Limited |
| Liquid-Liquid Extraction | Acid-base separation | 85-95 | 90-95 | Low | Excellent |
| Crystallization from Mixed Solvents | Specific crystal forms | 96-99 | 85-92 | Medium | Good |
Fractional distillation represents the most economical purification method for volatile thiophene derivatives, achieving purities of 95-99% with excellent recovery rates [24]. The method requires careful optimization of distillation parameters to prevent thermal decomposition while achieving adequate separation from impurities [24]. Modern distillation systems incorporate advanced column packing and automated control systems to maximize efficiency and minimize energy consumption [24].
Selective oxidation-based purification offers a unique approach for removing mercaptan impurities from thiophene products [24]. Treatment with sulfur in the presence of basic catalysts converts mercaptans to heavy polysulfides that can be easily separated by distillation [24]. This method has been successfully demonstrated on multi-tonne scale, processing 25,000 kg of thiophene with a single sulfur charge while maintaining product purity below 300 parts per million mercaptan content [24].
Recrystallization from carefully selected solvent systems provides high-purity crystalline products suitable for pharmaceutical applications [25]. The choice of solvent system significantly influences crystal morphology and purity, with ethanol-water mixtures often providing optimal results for thiophene carboxylic acids [25]. Multiple recrystallization steps may be required to achieve pharmaceutical-grade purity, typically involving initial crystallization followed by washing with cold solvent [25].
Yield optimization in multigram syntheses requires systematic evaluation of reaction parameters to identify conditions that maximize product formation while minimizing byproduct generation [22]. Key variables include temperature profiles, reactant stoichiometry, catalyst loading, and reaction time, each of which must be optimized for the specific scale of operation [22].
Temperature control represents the most critical parameter for yield optimization, as thiophene derivatives are susceptible to thermal decomposition at elevated temperatures [22]. Optimal temperature ranges typically fall between 80-150°C for most synthetic transformations, with precise control within ±2°C required to maintain consistent yields [22]. Advanced reactor designs incorporate multiple temperature zones to optimize heat transfer and minimize hot spot formation [22].
Stoichiometric optimization studies have revealed that slight excess of the aldehyde component (1.05-1.1 equivalents) provides optimal yields in Knoevenagel condensations while minimizing unreacted malonic acid derivatives [22]. The use of excess malonic acid leads to increased byproduct formation and complicates purification, while insufficient aldehyde results in incomplete conversion [22].
Catalyst loading optimization depends strongly on the specific catalyst system employed, with most heterogeneous catalysts requiring 5-10 weight percent loading for optimal activity [9]. Higher catalyst loadings may improve initial reaction rates but often lead to increased byproduct formation and complicated product isolation [9]. The development of highly active catalyst systems enables reduced loading while maintaining excellent yields [9].
| Table 2: Spectroscopic Assignments | |||
|---|---|---|---|
| Spectroscopic Method | Assignment | Chemical Shift/Frequency | Multiplicity/Intensity |
| ¹H NMR (CDCl₃) | Thiophene H-3 (aromatic) | 7.0-7.2 ppm | Doublet |
| ¹H NMR (CDCl₃) | Thiophene H-5 (aromatic) | 6.8-7.0 ppm | Singlet |
| ¹H NMR (CDCl₃) | Alkene H (prop-2-enoic) | 6.2-7.8 ppm | Doublets (E/Z) |
| ¹H NMR (CDCl₃) | Methyl group (4-position) | 2.2-2.4 ppm | Singlet |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | 168-172 ppm | Quaternary |
| ¹³C NMR (CDCl₃) | Thiophene carbons (aromatic) | 120-140 ppm | Multiple signals |
| ¹³C NMR (CDCl₃) | Methyl carbon | 15-16 ppm | Primary |
| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ | Strong, broad |
| FT-IR | C=O stretch (carboxylic acid) | 1680-1710 cm⁻¹ | Strong |
| FT-IR | C=C stretch (alkene) | 1620-1640 cm⁻¹ | Medium |
| FT-IR | C-S stretch (thiophene) | 650-850 cm⁻¹ | Medium |